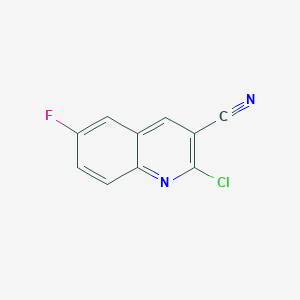

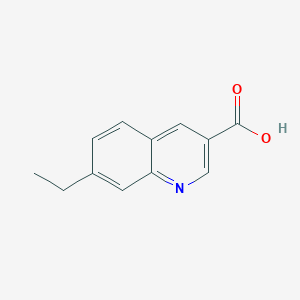

2-Chloro-5-methoxybenzyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-5-methoxybenzyl chloride” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

The synthesis of “2-Chloro-5-methoxybenzyl chloride” is not explicitly mentioned in the search results. However, similar compounds like “2-Methoxybenzoyl chloride” and “4-Methoxybenzyl chloride” are commercially available34.Molecular Structure Analysis

The molecular structure of “2-Chloro-5-methoxybenzyl chloride” is not directly available from the search results. However, the related compound “2-Methoxybenzoyl chloride” has a molecular weight of 170.59 and its linear formula is CH3OC6H4COCl3.Chemical Reactions Analysis

The specific chemical reactions involving “2-Chloro-5-methoxybenzyl chloride” are not detailed in the search results. However, related compounds like “2-Methoxybenzoyl chloride” and “4-Methoxybenzyl chloride” are used in laboratory chemicals and synthesis of substances54.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-methoxybenzyl chloride” are not directly available from the search results. However, related compounds like “2-Methoxybenzoyl chloride” have properties such as a refractive index of 1.572, boiling point of 128-129 °C/8 mmHg, and density of 1.146 g/mL at 25 °C3.Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Mechanisms

- Amyes and Richard (1990) explored the reaction rates of various methoxybenzyl chlorides, including similar compounds to 2-Chloro-5-methoxybenzyl chloride. They examined the formation of carbocation intermediates, which is relevant for understanding the reactivity of such compounds in different chemical environments (Amyes & Richard, 1990).

Synthesis and Molecular Modification

- Volbeda et al. (2015) described a method for chemoselective cleavage of methoxybenzyl ethers, which is a crucial step in synthesizing complex molecules. This research contributes to the understanding of how 2-Chloro-5-methoxybenzyl chloride might be used in synthesizing and modifying various organic compounds (Volbeda et al., 2015).

Organic Synthesis and Drug Development

- Research by Maheta, Patel, and Naliapara (2012) involved synthesizing novel compounds using methoxybenzyl chlorides. Although not directly using 2-Chloro-5-methoxybenzyl chloride, their work provides insight into the potential applications of similar compounds in drug development and organic synthesis (Maheta, Patel, & Naliapara, 2012).

Catalytic Applications

- Sharma, Reddy, and Krishna (2003) developed a method using zirconium(IV) chloride for the selective cleavage of p-methoxybenzyl ethers. This study highlights the potential catalytic applications of methoxybenzyl chlorides in organic reactions (Sharma, Reddy, & Krishna, 2003).

Polymerization and Material Science

- Ballard, Hollyhead, and Jones (1970) discussed the polymerization of p-methoxybenzyl chloride, providing insights into how similar compounds like 2-Chloro-5-methoxybenzyl chloride could be used in polymer synthesis and material science (Ballard, Hollyhead, & Jones, 1970).

Safety And Hazards

The safety and hazards of “2-Chloro-5-methoxybenzyl chloride” are not directly available from the search results. However, related compounds like “4-Methoxybenzyl chloride” are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system678.

Zukünftige Richtungen

The future directions of “2-Chloro-5-methoxybenzyl chloride” are not specified in the search results.

Relevant Papers

Unfortunately, there are no specific papers related to “2-Chloro-5-methoxybenzyl chloride” available in the search results5.

Please note that the information provided is based on the available data and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.

Eigenschaften

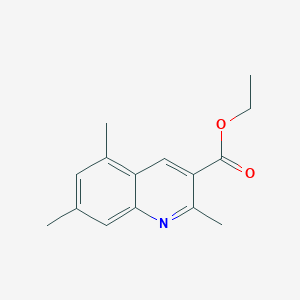

IUPAC Name |

1-chloro-2-(chloromethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQOCMSFQSGAQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562324 |

Source

|

| Record name | 1-Chloro-2-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methoxybenzyl chloride | |

CAS RN |

101079-83-8 |

Source

|

| Record name | 1-Chloro-2-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.